molecular formula C10H12O4 B14849619 2-Hydroxy-6-(propan-2-yloxy)benzoic acid

2-Hydroxy-6-(propan-2-yloxy)benzoic acid

Cat. No.: B14849619
M. Wt: 196.20 g/mol
InChI Key: YRVNPUVEDZDIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(propan-2-yloxy)benzoic acid is a derivative of hydroxybenzoic acid, which belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a hydroxyl group and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-6-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

    Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor in the synthesis of aspirin.

    p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Studied for its antioxidant properties.

Uniqueness: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-6-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13)

InChI Key

YRVNPUVEDZDIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.